Cas no 1019539-48-0 (4-{(cyclopropylmethyl)aminomethyl}benzonitrile)

4-{(cyclopropylmethyl)aminomethyl}benzonitrile Chemical and Physical Properties
Names and Identifiers
-
- Benzonitrile, 4-[[(cyclopropylmethyl)amino]methyl]-
- 4-{(cyclopropylmethyl)aminomethyl}benzonitrile
-
- Inchi: 1S/C12H14N2/c13-7-10-1-3-11(4-2-10)8-14-9-12-5-6-12/h1-4,12,14H,5-6,8-9H2
- InChI Key: XOYLHCPRSQZCFB-UHFFFAOYSA-N
- SMILES: C(#N)C1=CC=C(CNCC2CC2)C=C1
4-{(cyclopropylmethyl)aminomethyl}benzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-164670-10.0g |
4-{[(cyclopropylmethyl)amino]methyl}benzonitrile |
1019539-48-0 | 10g |
$3131.0 | 2023-05-26 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00997647-1g |
4-{[(cyclopropylmethyl)amino]methyl}benzonitrile |
1019539-48-0 | 95% | 1g |
¥2737.0 | 2023-02-27 | |
Enamine | EN300-164670-0.05g |
4-{[(cyclopropylmethyl)amino]methyl}benzonitrile |
1019539-48-0 | 0.05g |
$612.0 | 2023-05-26 | ||
Enamine | EN300-164670-2.5g |
4-{[(cyclopropylmethyl)amino]methyl}benzonitrile |
1019539-48-0 | 2.5g |
$1428.0 | 2023-05-26 | ||
Ambeed | A1053783-5g |
4-{[(cyclopropylmethyl)amino]methyl}benzonitrile |
1019539-48-0 | 95% | 5g |
$1047.0 | 2024-04-26 | |
Enamine | EN300-164670-1000mg |
4-{[(cyclopropylmethyl)amino]methyl}benzonitrile |
1019539-48-0 | 1000mg |
$485.0 | 2023-09-21 | ||
Enamine | EN300-164670-500mg |
4-{[(cyclopropylmethyl)amino]methyl}benzonitrile |
1019539-48-0 | 500mg |
$465.0 | 2023-09-21 | ||
Enamine | EN300-164670-2500mg |
4-{[(cyclopropylmethyl)amino]methyl}benzonitrile |
1019539-48-0 | 2500mg |
$949.0 | 2023-09-21 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1376013-100mg |
4-(((Cyclopropylmethyl)amino)methyl)benzonitrile |
1019539-48-0 | 95% | 100mg |
¥13824 | 2023-02-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1376013-500mg |
4-(((Cyclopropylmethyl)amino)methyl)benzonitrile |
1019539-48-0 | 95% | 500mg |
¥18867 | 2023-02-27 |
4-{(cyclopropylmethyl)aminomethyl}benzonitrile Related Literature
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
Additional information on 4-{(cyclopropylmethyl)aminomethyl}benzonitrile
Recent Advances in the Study of 4-{(cyclopropylmethyl)aminomethyl}benzonitrile (CAS: 1019539-48-0)
4-{(cyclopropylmethyl)aminomethyl}benzonitrile (CAS: 1019539-48-0) is a chemical compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a key intermediate or active pharmaceutical ingredient (API) in drug development. This research brief synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of 4-{(cyclopropylmethyl)aminomethyl}benzonitrile as a precursor in the synthesis of novel kinase inhibitors. The study demonstrated that modifications to the cyclopropylmethylamine moiety could enhance binding affinity to specific kinase targets, suggesting its utility in oncology research. The compound's unique structural features, including the benzonitrile group, were found to contribute to its stability and bioavailability.
Further investigations into the pharmacological properties of 4-{(cyclopropylmethyl)aminomethyl}benzonitrile have revealed its potential as a modulator of neurotransmitter systems. Research conducted at the University of Cambridge in 2024 indicated that this compound exhibits selective binding to serotonin receptors, making it a candidate for the development of next-generation antidepressants. The study employed advanced computational modeling and in vitro assays to validate these findings.
In addition to its therapeutic potential, recent advancements in the synthetic pathways for 4-{(cyclopropylmethyl)aminomethyl}benzonitrile have been reported. A team at MIT developed a more efficient and scalable synthesis method, reducing the number of steps and improving yield. This innovation is expected to facilitate broader application of the compound in both academic and industrial settings.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic and safety profiles of derivatives based on 4-{(cyclopropylmethyl)aminomethyl}benzonitrile. Ongoing research aims to address these issues through structural optimization and preclinical testing. The compound's versatility and potential for diverse applications underscore its importance in contemporary drug discovery efforts.
In conclusion, 4-{(cyclopropylmethyl)aminomethyl}benzonitrile (CAS: 1019539-48-0) continues to be a focal point of research in chemical biology and medicinal chemistry. Its unique structural properties and broad applicability make it a valuable tool for developing novel therapeutics. Future studies are expected to further elucidate its mechanisms of action and expand its therapeutic potential.
1019539-48-0 (4-{(cyclopropylmethyl)aminomethyl}benzonitrile) Related Products
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
